molecular formula C19H18N4O B11988748 4-methyl-N'-[(E)-(4-methylphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

4-methyl-N'-[(E)-(4-methylphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11988748
M. Wt: 318.4 g/mol
InChI Key: PALMEQJMUDBRRH-UDWIEESQSA-N
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Description

4-METHYL-5-PHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-METHYL-BENZYLIDENE)-HYDRAZIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-5-PHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-METHYL-BENZYLIDENE)-HYDRAZIDE typically involves the condensation of 4-methyl-5-phenyl-2H-pyrazole-3-carboxylic acid with 4-methyl-benzylidene-hydrazine under acidic or basic conditions. The reaction may require a catalyst and is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding oxides.

    Reduction: Reduction reactions may lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-METHYL-5-PHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-METHYL-BENZYLIDENE)-HYDRAZIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-phenyl-2H-pyrazole-3-carboxylic acid hydrazide
  • 4-Methyl-5-phenyl-2H-pyrazole-3-carboxylic acid benzylidene-hydrazide

Uniqueness

4-METHYL-5-PHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-METHYL-BENZYLIDENE)-HYDRAZIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparing it with similar compounds can help identify its unique properties and potential advantages in various applications.

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

4-methyl-N-[(E)-(4-methylphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18N4O/c1-13-8-10-15(11-9-13)12-20-23-19(24)18-14(2)17(21-22-18)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+

InChI Key

PALMEQJMUDBRRH-UDWIEESQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C(=NN2)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=C(C(=NN2)C3=CC=CC=C3)C

Origin of Product

United States

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